7-Bromo-4-oxo-4H-chromene-2-carboxylic acid
Overview
Description
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrO4 . It has a molecular weight of 269.05 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid consists of a chromene ring system with a bromine atom at the 7-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point data is not available .Scientific Research Applications
1. Specific Scientific Field The research is conducted in the field of Pharmacology , specifically focusing on Antioxidant Research .
3. Detailed Description of the Methods of Application or Experimental Procedures The compound was synthesized and its antioxidant activities were evaluated. While the exact method of synthesis is not detailed in the search results, the evaluation involved testing the compound’s ability to inhibit lipid peroxidation initiated by Fe 2+ and ascorbic acid in rat brain homogenates .
Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
- Specific Scientific Field : Organic Chemistry .
- Comprehensive and Detailed Summary of the Application : This research involves the synthesis of bioactive 2-amino-4H-benzo[b]pyrans using a green and mechanochemical one-pot multicomponent process . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Detailed Description of the Methods of Application or Experimental Procedures : The catalytic performance of an environmentally benign NH2@SiO2@Fe3O4 catalyst was investigated in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .
- Thorough Summary of the Results or Outcomes Obtained : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides
- Specific Scientific Field : Pharmacology .
- Comprehensive and Detailed Summary of the Application : A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized and their antioxidant activities were evaluated .
- Detailed Description of the Methods of Application or Experimental Procedures : The compounds were synthesized and their antioxidant activities were evaluated by testing their ability to inhibit lipid peroxidation initiated by Fe 2+ and ascorbic acid in rat brain homogenates .
- Thorough Summary of the Results or Outcomes Obtained : While some compounds were less active, others exhibited more potent inhibition of lipid peroxidation . Specifically, 7-hydroxychroman-2-carboxylic acid N-alkylamides bearing nonyl, decyl, and undecyl side chain exhibited 3 times more potent inhibition than trolox .
Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
- Specific Scientific Field : Organic Chemistry .
- Comprehensive and Detailed Summary of the Application : This research involves the synthesis of bioactive 2-amino-4H-benzo[b]pyrans using a green and mechanochemical one-pot multicomponent process . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Detailed Description of the Methods of Application or Experimental Procedures : The catalytic performance of an environmentally benign NH2@SiO2@Fe3O4 catalyst was investigated in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .
- Thorough Summary of the Results or Outcomes Obtained : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides
- Specific Scientific Field : Pharmacology .
- Comprehensive and Detailed Summary of the Application : A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized and their antioxidant activities were evaluated .
- Detailed Description of the Methods of Application or Experimental Procedures : The compounds were synthesized and their antioxidant activities were evaluated by testing their ability to inhibit lipid peroxidation initiated by Fe 2+ and ascorbic acid in rat brain homogenates .
- Thorough Summary of the Results or Outcomes Obtained : While some compounds were less active, others exhibited more potent inhibition of lipid peroxidation . Specifically, 7-hydroxychroman-2-carboxylic acid N-alkylamides bearing nonyl, decyl, and undecyl side chain exhibited 3 times more potent inhibition than trolox .
Safety And Hazards
properties
IUPAC Name |
7-bromo-4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMFRPTBQYGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561728 | |
Record name | 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid | |
CAS RN |
113850-96-7 | |
Record name | 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMOCHROMONE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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